2-(4-chloro-2-methylphenoxy)-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Fluorophenyl Group: The phenoxy intermediate is then reacted with a fluorophenylmethyl halide under basic conditions to introduce the fluorophenyl group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with furan-2-ylmethylamine under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxyphenol: A related compound with similar structural features but different functional groups.
4-Chloro-2-fluorobenzenemethanol: Another similar compound with a fluorophenyl group.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of functional groups, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C21H19ClFNO3 |
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Molecular Weight |
387.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H19ClFNO3/c1-15-11-17(22)8-9-20(15)27-14-21(25)24(13-18-6-4-10-26-18)12-16-5-2-3-7-19(16)23/h2-11H,12-14H2,1H3 |
InChI Key |
JSLOSYMNFIVLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origin of Product |
United States |
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